molecular formula C8H4BrF3O2 B6161201 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid CAS No. 1805566-35-1

2-(3-bromo-2,4,6-trifluorophenyl)acetic acid

Cat. No.: B6161201
CAS No.: 1805566-35-1
M. Wt: 269
InChI Key:
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Description

2-(3-bromo-2,4,6-trifluorophenyl)acetic acid is an organic compound with the molecular formula C8H4BrF3O2 It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the reaction of 3-bromo-2,4,6-trifluorobenzene with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2,4,6-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-(3-bromo-2,4,6-trifluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid depends on its interactions with molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of specific proteins or enzymes, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromo-2,4,6-trifluorophenyl)acetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

1805566-35-1

Molecular Formula

C8H4BrF3O2

Molecular Weight

269

Purity

95

Origin of Product

United States

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